The synthesis of Biotin-PEG4-Amide-C6-Azide involves several key steps:
This multi-step synthetic route ensures that the final product possesses the desired functional groups necessary for its application in click chemistry .
Biotin-PEG4-Amide-C6-Azide features a complex structure characterized by:
The specific arrangement of these components contributes to the compound's unique properties and functionality in biochemical applications .
Biotin-PEG4-Amide-C6-Azide primarily participates in two types of chemical reactions:
Both reactions are crucial for the compound's application in bioconjugation and targeted therapy development .
The mechanism of action for Biotin-PEG4-Amide-C6-Azide centers around its role as a linker in PROTAC synthesis. In this context:
Biotin-PEG4-Amide-C6-Azide exhibits several important physical and chemical properties:
These properties make it suitable for various laboratory applications.
Biotin-PEG4-Amide-C6-Azide finds extensive use in scientific research, particularly in:
Biotin-PEG4-Amide-C6-Azide serves as a critical structural component in the architecture of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule contains three essential elements: a biotin affinity tag, a polyethylene glycol spacer, and an azide-terminated hexanoic acid linker. Its primary function lies in connecting a target protein ligand to an E3 ubiquitin ligase-recruiting moiety, forming the tripartite structure essential for PROTAC functionality. The biotin group enables strong streptavidin-based detection and purification during experimental validation stages, while the C6-azide linker provides a conjugation handle for assembling the heterobifunctional degrader [1] [2].
The molecule's structural configuration (molecular weight: 615.79 g/mol, CAS: 1006592-62-6) facilitates the formation of a productive ternary complex. This complex brings the target protein into proximity with the E3 ubiquitin ligase, enabling ubiquitin transfer to lysine residues on the target protein. Subsequent recognition by the 26S proteasome leads to irreversible degradation of the target protein. This catalytic mechanism operates through an event-driven pharmacological model rather than occupancy-driven inhibition, allowing sustained target degradation even after the PROTAC molecule dissociates and engages new targets [6] [8].
Table 1: Functional Components of Biotin-PEG4-Amide-C6-Azide in Proteolysis-Targeting Chimera Design
Structural Element | Chemical Composition | Role in Proteolysis-Targeting Chimera |
---|---|---|
Biotin Moiety | Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid | Affinity handle for streptavidin conjugation and experimental validation |
Polyethylene Glycol Spacer | Four ethylene oxide repeat units (PEG4) | Solubility enhancement and distance optimization between functional domains |
Hexanoic Acid-Azide Linker | C6 alkyl chain with terminal azide (-N₃) | Conjugation handle for copper-catalyzed or strain-promoted cycloaddition chemistry |
The terminal azide group (-N₃) in Biotin-PEG4-Amide-C6-Azide enables highly specific conjugation chemistry through bioorthogonal click reactions. This azide functionality undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing terminal alkyne groups, forming stable 1,4-disubstituted 1,2,3-triazole linkages under physiological conditions. The reaction requires catalytic copper(I), typically generated in situ from copper(II) sulfate with a reducing agent such as sodium ascorbate [2] [3] [7].
Beyond copper-catalyzed reactions, the azide group participates in strain-promoted azide-alkyne cycloaddition with cycloalkynes (e.g., dibenzocyclooctyne or bicyclononyne derivatives). This copper-free alternative eliminates potential cytotoxicity associated with copper catalysts while maintaining excellent reaction kinetics. The versatility of the azide handle allows conjugation to alkyne-modified E3 ligase ligands (such as Von Hippel-Lindau or cereblon binders) or target protein ligands during PROTAC assembly. The hexyl spacer (C6) between the amide group and azide functionality provides sufficient distance to reduce steric hindrance during conjugation, ensuring high reaction efficiency [1] [4].
The specificity of azide-based click chemistry enables modular PROTAC construction without protecting group strategies. This facilitates rapid PROTAC prototyping and structure-activity relationship studies, as evidenced by its application in synthesizing diverse biotinylated degraders targeting kinases, transcription factors, and other challenging therapeutic targets. The azide group remains stable under physiological conditions yet reacts efficiently with strained alkynes at second-order rate constants typically exceeding 1 M⁻¹s⁻¹, making it ideal for biological conjugate development [3] [7].
The polyethylene glycol tetramer (PEG4) spacer in Biotin-PEG4-Amide-C6-Azide represents a critical design element for achieving optimal degradation efficiency. Comprising four repeating ethylene oxide units (-CH₂CH₂O-), this spacer bridges the biotin affinity tag and the hexanoic acid-azide linker. Research demonstrates that PEG4 provides an optimal length of approximately 17.6 Å, creating sufficient distance between the PROTAC's functional domains to facilitate ternary complex formation without introducing excessive flexibility [1] [6].
The hydrophilic nature of the PEG4 spacer significantly enhances aqueous solubility, counteracting the hydrophobic character of many target protein ligands and E3 ligase binders. This solubility enhancement prevents aggregation and improves cellular permeability, which is crucial for intracellular PROTAC activity. Studies comparing spacers of varying lengths reveal that shorter spacers (e.g., PEG2 or PEG3) often fail to provide adequate separation for productive ubiquitin transfer, while longer spacers (e.g., PEG8 or beyond) increase conformational entropy and reduce ternary complex stability. The PEG4 length specifically enables efficient proteasomal recruitment by maintaining optimal distance between the ubiquitin-loaded E2 enzyme and lysine residues on the target protein surface [6] [8].
Table 2: Impact of Polyethylene Glycol Spacer Length on Proteolysis-Targeting Chimera Performance
Spacer Type | Approximate Length (Å) | Solubility Enhancement | Proteasomal Recruitment Efficiency |
---|---|---|---|
No Spacer | 0 | Low | Extremely poor (steric hindrance) |
Triethylene Glycol (PEG3) | ~12.5 | Moderate | Suboptimal (insufficient distance) |
Tetraethylene Glycol (PEG4) | ~17.6 | High | Optimal (balanced distance/flexibility) |
Hexaethylene Glycol (PEG6) | ~22.4 | Very High | Reduced (excessive flexibility) |
Octaethylene Glycol (PEG8) | ~29.5 | Very High | Significantly reduced (entropy penalty) |
Systematic PROTAC optimization studies demonstrate that the PEG4 spacer significantly enhances degradation efficiency compared to alkyl chains of similar length. This superiority stems from the oxygen atoms within the polyethylene glycol backbone, which form transient hydrogen bonds with water molecules and protein surfaces, potentially stabilizing the ternary complex structure. Additionally, the PEG4 spacer's flexibility allows necessary conformational adjustments during E3 ligase–target protein engagement, particularly important for targets with deep binding pockets or complex binding interfaces [1] [6] [8].
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